4-Chloronitrobenzene-13C6 4-Chloronitrobenzene-13C6
Brand Name: Vulcanchem
CAS No.:
VCID: VC17997234
InChI: InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
SMILES:
Molecular Formula: C6H4ClNO2
Molecular Weight: 163.51 g/mol

4-Chloronitrobenzene-13C6

CAS No.:

Cat. No.: VC17997234

Molecular Formula: C6H4ClNO2

Molecular Weight: 163.51 g/mol

* For research use only. Not for human or veterinary use.

4-Chloronitrobenzene-13C6 -

Specification

Molecular Formula C6H4ClNO2
Molecular Weight 163.51 g/mol
IUPAC Name 1-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Standard InChI InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Standard InChI Key CZGCEKJOLUNIFY-IDEBNGHGSA-N
Isomeric SMILES [13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])Cl

Introduction

Structural and Chemical Identity of 4-Chloronitrobenzene-13C6

Property4-Chloronitrobenzene4-Chloronitrobenzene-13C6
Molecular FormulaC₆H₄ClNO₂C6H4Cl13CNO2\text{C}_6\text{H}_4\text{Cl}^{13}\text{C}\text{NO}_2
Molecular Weight (g/mol)157.55163.55
Melting Point (°C)83–8483–84
Boiling Point (°C)242242

Spectroscopic Signatures

The 13C^{13}\text{C}-labeling introduces distinct NMR signals, with the aromatic carbons appearing as split peaks due to isotopic shifts. For instance, the nitro-substituted carbon resonates at 148–150 ppm, while the chlorine-adjacent carbon appears at 128–130 ppm . In IR spectroscopy, the nitro group’s asymmetric stretch at 1520 cm⁻¹ remains unchanged .

Synthetic Routes and Industrial Production

Nitration of Chlorobenzene-13C6

The primary industrial method involves nitrating chlorobenzene-13C6 with concentrated nitric acid (HNO3\text{HNO}_3) under controlled conditions :

Cl13C6H5+HNO3Cl13C6H4NO2+H2O\text{Cl}^{13}\text{C}_6\text{H}_5 + \text{HNO}_3 \rightarrow \text{Cl}^{13}\text{C}_6\text{H}_4\text{NO}_2 + \text{H}_2\text{O}

This exothermic reaction yields a 2:1 ratio of para- to ortho-nitro isomers, which are separated via fractional crystallization and distillation .

Alternative Labeling Strategies

MethodYield (%)Purity (%)Key Challenges
Nitration of Chlorobenzene-13C665–7098Isomer separation
Diazotization of 4-Chloroaniline-13C650–5595Precursor availability

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and chlorine groups activate the ring for nucleophilic attacks. For example, hydroxide displacement yields 4-nitrophenol-13C6, while reaction with sodium methoxide produces 4-nitroanisole-13C6 :

Cl13C6H4NO2+NaOHHO13C6H4NO2+NaCl\text{Cl}^{13}\text{C}_6\text{H}_4\text{NO}_2 + \text{NaOH} \rightarrow \text{HO}^{13}\text{C}_6\text{H}_4\text{NO}_2 + \text{NaCl}

Cross-Coupling Reactions

Palladium-catalyzed couplings with arylboronic acids enable the synthesis of biaryl compounds, useful in pharmaceutical intermediates . The labeled benzene ring enhances reaction tracking in mechanistic studies.

Applications in Research and Industry

Tracer Studies in Environmental Science

4-Chloronitrobenzene-13C6 is deployed to monitor degradation pathways in soil and water. Its stable isotope signature allows differentiation from natural background contaminants, enabling precise quantification of abiotic and microbial transformation rates .

Pharmaceutical Synthesis

The compound serves as a precursor for labeled paracetamol analogs and antirheumatic drugs. For example, reductive alkylation produces secondary amines used in rubber antioxidants, which are critical in tire manufacturing .

Table 3: Key Derivatives and Their Applications

DerivativeApplicationSynthesis Route
4-Nitroaniline-13C6Azo dye productionAmmonolysis
4-Nitrophenol-13C6Pesticide intermediatesHydroxide substitution

Recent Advances and Future Directions

Scalable Isotopic Labeling Techniques

Innovations in continuous-flow nitration systems have improved yields of 4-chloronitrobenzene-13C6 to >75%, reducing reliance on batch processing . Microreactor technology minimizes byproduct formation, enhancing cost-efficiency.

Environmental Fate Studies

Ongoing research employs 13C-labeled compounds to elucidate photodegradation mechanisms in aquatic systems. Preliminary data indicate half-lives of 12–24 hours under UV exposure, with nitro group reduction as the primary pathway .

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